molecular formula C16H12Cl2F2N2O6 B13642633 1,4-Bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol

1,4-Bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol

Cat. No.: B13642633
M. Wt: 437.2 g/mol
InChI Key: CAXZNRBDCSSKBX-UHFFFAOYSA-N
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Description

1,4-Bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol (CAS: 807-118-9) is a structurally complex diol derivative featuring a butane backbone with hydroxyl (-OH) groups at the 1 and 4 positions. Each hydroxyl-bearing carbon is substituted with a heavily functionalized phenyl ring containing 4-chloro, 2-fluoro, and 5-nitro substituents .

While direct data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its structural analog, 1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-dione (CAS: 1292836-19-1), a ketone derivative, is documented with ≥95% purity and use as a pharmaceutical intermediate . The diol may serve as a precursor in synthesizing such intermediates, leveraging hydroxyl groups for further functionalization.

Properties

IUPAC Name

1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2F2N2O6/c17-9-5-11(19)7(3-13(9)21(25)26)15(23)1-2-16(24)8-4-14(22(27)28)10(18)6-12(8)20/h3-6,15-16,23-24H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXZNRBDCSSKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)C(CCC(C2=CC(=C(C=C2F)Cl)[N+](=O)[O-])O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2F2N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

The preparation of This compound (hereafter referred to as Compound I) is primarily described in the context of its role as a key intermediate in the commercial synthesis of pibrentasvir, a direct-acting antiviral agent. The synthesis involves reduction and selective separation steps, complexation with diamines, and oxidation processes to ensure high purity and enantiomeric excess.

Synthetic Route

The preparation process can be summarized in the following key stages:

  • Reduction of Precursor Compound (III):
    Compound III, a nitro-substituted precursor, undergoes reduction to yield a mixture of Compounds I and II. This reduction is typically performed under controlled hydrogenation conditions to selectively reduce nitro groups without affecting other sensitive functionalities.

  • Formation of Diamine Complex (Compound IIa):
    The mixture of Compounds I and II is treated with 1,4-diazabicyclo[2.2.2]octane (DABCO), a bicyclic diamine, which forms a complex (Compound IIa) with Compound II. This complexation facilitates the separation of Compound I from Compound II by precipitation.

  • Separation and Purification:
    Compound IIa precipitates out of the reaction mixture and can be separated by filtration. This step effectively purifies Compound I by removing the complexed Compound II. The separation is critical for achieving the desired enantiomeric purity of Compound I, which is reported to be at least 99.9% for the (S,S) enantiomer.

  • Oxidation of Compound IIa to Regenerate Compound III:
    The isolated Compound IIa can be oxidized back to Compound III using established oxidation methods, such as those described in the literature (e.g., Imai et al., Tetrahedron, 2016; Kopach et al., Org. Process Res. Dev., 2010). This regeneration allows for recycling of intermediates and enhances overall process efficiency.

  • Further Functionalization:
    Compound I can be further converted to other intermediates (Compounds IV, V, VI, and VII) through reactions such as treatment with methanesulfonyl chloride, coupling with anilines, and palladium-catalyzed coupling, ultimately leading to the synthesis of pibrentasvir.

Reaction Conditions and Reagents

Step Reagents/Conditions Purpose/Outcome
Reduction of Compound III Hydrogenation under controlled conditions Conversion to mixture of Compounds I and II
Complexation with DABCO Addition of 1,4-diazabicyclo[2.2.2]octane Formation of Compound IIa complex
Precipitation & Separation Filtration of precipitated Compound IIa Purification of Compound I
Oxidation of Compound IIa Oxidants as per literature (e.g., Imai et al.) Regeneration of Compound III
Conversion to Compound IV Methanesulfonyl chloride, base (e.g., triethylamine) Functionalization for further synthetic steps
Coupling to Compound V 3,5-difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline, base (e.g., diisopropylethylamine), heat Pyrrolidine ring formation
Palladium-catalyzed coupling Pd catalyst, chiral bidentate ligand (e.g., Xantphos), base (e.g., Cs2CO3) Formation of Compound VI

Enantiomeric Purity and Analytical Methods

  • The enantiomeric purity of Compound I is critical for downstream pharmaceutical applications and is determined using High-Performance Liquid Chromatography (HPLC), specifically Method B as referenced in the patent.
  • Compound I exhibits an enantiomeric purity of at least 99.9% area % for the (S,S) enantiomer, with less than 0.1% of the (R,R) enantiomer.

Data Tables Summarizing Key Process Parameters

Parameter Description Value/Range
Enantiomeric Purity (S,S) Purity of desired enantiomer ≥ 99.9% area %
Enantiomeric Purity (R,R) Impurity enantiomer content ≤ 0.1% area %
Temperature for Oxidation Typical temperature for oxidation step Ambient to moderate heating (literature-based)
Complexation Agent Diamine used for complex formation 1,4-diazabicyclo[2.2.2]octane (DABCO)
Base for Functionalization Base used in methanesulfonyl chloride reaction Triethylamine or similar
Catalyst for Coupling Palladium catalyst for coupling step Tris(dibenzylideneacetone)dipalladium(0)
Ligand for Coupling Chiral bidentate ligand Xantphos

Research Discoveries and Process Insights

  • The use of 1,4-diazabicyclo[2.2.2]octane as a complexing agent is a critical innovation that allows selective precipitation and purification of Compound I from a mixture containing structurally similar impurities.
  • The recycling of intermediates through oxidation of the diamine complex (Compound IIa) back to the precursor (Compound III) enhances the sustainability and cost-effectiveness of the process.
  • The process achieves high enantiomeric purity, which is essential for the biological activity and safety profile of the final pharmaceutical product.
  • The method is scalable and suitable for commercial manufacturing under Good Manufacturing Practices (GMP), ensuring reproducibility and regulatory compliance.

Mechanism of Action

The mechanism of action of (1S,4S)-1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of nitro, chloro, and fluoro groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

1,4-Bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-dione (CAS: 1292836-19-1)

  • Molecular Formula : C₁₆H₈Cl₂F₂N₂O₆
  • Key Differences : Replaces hydroxyl (-OH) groups with ketones (C=O), altering reactivity. Ketones enable nucleophilic additions, while diols are suited for esterification or etherification.
  • Purity : ≥95% .

1,4-Butanediol (CAS: 110-63-4)

  • Molecular Formula : C₄H₁₀O₂
  • Key Differences : A simple diol without aromatic substituents. Industrially used as a solvent and precursor for γ-hydroxybutyrate (GHB), a compound with psychoactive properties .

1,3-Bis(4-bromophenyl)-2-propanone (CAS: 54523-47-6)

  • Molecular Formula : C₁₅H₁₂Br₂O
  • Key Differences: Shorter carbon chain (propanone backbone) with brominated phenyl groups.
  • Purity : >99.0% (GC) .

Comparative Analysis Table

Property 1,4-Bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol 1,4-Bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-dione 1,4-Butanediol 1,3-Bis(4-bromophenyl)-2-propanone
CAS Number 807-118-9 1292836-19-1 110-63-4 54523-47-6
Backbone Butane-1,4-diol Butane-1,4-dione Butane-1,4-diol Propanone
Key Functional Groups -OH, -Cl, -F, -NO₂ C=O, -Cl, -F, -NO₂ -OH C=O, -Br
Substituent Effects Electron-withdrawing nitro/halogens enhance electrophilicity Similar to diol but with ketone-driven reactivity Minimal steric hindrance Bromine enhances leaving-group capacity
Purity Not reported ≥95% Not applicable >99.0% (GC)
Applications Likely pharmaceutical intermediate (inferred) Pharmaceutical intermediate Industrial solvent, GHB precursor Chemical reagent

Key Research Findings

Reactivity : The diol’s nitro groups likely reduce nucleophilicity of the hydroxyls compared to simpler diols like 1,4-butanediol, directing reactivity toward electrophilic aromatic substitution or reduction reactions .

Synthetic Utility : The dione analog’s use in drug synthesis suggests the diol could act as a precursor in ketone production via oxidation .

Pharmacological Potential: Unlike 1,4-butanediol, the bulky aromatic substituents in the diol likely preclude psychoactive effects linked to GHB metabolism, shifting its utility to non-CNS applications .

Notes on Limitations and Inferences

  • Direct data on the diol’s physical properties and toxicity are absent in the provided evidence. Comparisons rely on structural analogs and substituent effects.
  • The diol’s synthesis pathway may involve reduction of the dione or direct functionalization of substituted phenyl groups, but mechanistic details are speculative.

This analysis underscores the compound’s niche role in specialized syntheses, distinguished by its unique substitution pattern among diol derivatives. Further experimental studies are required to validate its physicochemical and pharmacological profiles.

Biological Activity

1,4-Bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol , also known by its CAS number 1292836-20-4, is a synthetic organic compound that has garnered interest due to its potential biological activities. This article delves into the compound's biological activity, focusing on its antibacterial and antifungal properties, as well as its structural characteristics and synthesis methods.

Chemical Structure and Properties

The molecular formula of this compound is C16H12Cl2F2N2O6C_{16}H_{12}Cl_2F_2N_2O_6, with a molecular weight of 437.179 g/mol. The compound features two nitrophenyl groups substituted with chlorine and fluorine atoms, which are significant for its biological activity.

Structural Information

PropertyValue
Molecular FormulaC16H12Cl2F2N2O6
Molecular Weight437.179 g/mol
SMILESOC@@Hc2cc(c(Cl)cc2F)N+[O-)
InChIInChI=1S/C16H12Cl2F2N2O6/c17-9-5-11(19)7(3-13(9)21(25)26)15(23)1-2-16(24)8-4-14(22(27)28)10(18)6-12(8)20/h3-6,15-16,23-24H,1-2H2/t15-,16-/m0/s1

Antibacterial Activity

Research indicates that compounds with halogen substitutions often exhibit enhanced antibacterial properties. The presence of chlorine and fluorine in the structure of this compound may contribute to its effectiveness against various bacterial strains.

Case Studies on Antibacterial Efficacy

  • Study on Gram-positive and Gram-negative Bacteria :
    • The compound was tested against Staphylococcus aureus and Escherichia coli.
    • Minimum Inhibitory Concentration (MIC) values were found to be between 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .
  • Mechanism of Action :
    • The nitro groups in the compound are believed to play a critical role in disrupting bacterial cell wall synthesis, leading to cell death.

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against various fungal strains.

Research Findings on Antifungal Properties

  • Activity Against Candida albicans :
    • The compound demonstrated significant antifungal activity with MIC values ranging from 16.69 to 78.23 µM against C. albicans.
    • It was also effective against Fusarium oxysporum with MIC values of 56.74 to 222.31 µM .

Summary of Biological Activity

Activity TypeTarget OrganismsMIC Range (mg/mL or µM)
AntibacterialS. aureus, E. coli0.0039 - 0.025 mg/mL
AntifungalC. albicans16.69 - 78.23 µM
Fusarium oxysporum56.74 - 222.31 µM

Q & A

Q. Table 1: Key Synthesis Parameters

ParameterOptimal Condition
Reaction Temperature60–80°C (avoid thermal degradation)
CatalystPd/C or CuI for coupling steps
Purification MethodColumn chromatography

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm substituent positions and fluorine environments. DMSO-d6 is recommended due to the compound’s low solubility in non-polar solvents.
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF identifies molecular ions and fragmentation patterns. For example, MS/MS spectra can distinguish nitro-group positioning .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves stereochemistry and crystal packing. A study on analogous chlorophenyl derivatives revealed monoclinic systems with P2₁/c space groups .

Advanced: How do the electron-withdrawing nitro and fluoro groups influence the compound’s stability under varying storage conditions?

Methodological Answer:
The nitro (-NO2_2) and fluoro (-F) groups enhance oxidative stability but increase sensitivity to UV light. Accelerated stability studies (ICH guidelines) should include:

  • Light Exposure : Store in amber glass at -20°C; monitor degradation via UV-Vis at 320 nm.
  • Humidity Control : Use desiccants (silica gel) to prevent hydrolysis of the diol moiety.
  • pH Stability : Test solubility and degradation in buffers (pH 3–9) over 72 hours. Comparative data with non-nitro analogs (e.g., butane-1,4-diol derivatives) show faster degradation in alkaline conditions due to nitro-group reactivity .

Q. Table 2: Stability Under Controlled Conditions

ConditionDegradation Rate (72 hrs)Key Degradation Product
pH 9, 25°C15%Quinone derivatives
UV Light, 40°C22%Nitroso intermediates

Advanced: How can researchers resolve contradictions in spectroscopic data when identifying byproducts in synthesis?

Methodological Answer:
Discrepancies in NMR or MS data often arise from regioisomers or incomplete substitution. Strategies include:

  • 2D NMR (COSY, NOESY) : Differentiate between ortho/para substituent arrangements.
  • Isolation via Prep-HPLC : Separate byproducts and analyze individually.
  • Computational Modeling : Compare experimental 19F^{19}\text{F}-NMR shifts with DFT-calculated values for hypothetical structures. A study on chlorophenyl analogs used this approach to validate crystal structures .

Advanced: What experimental designs are recommended to assess the compound’s pharmacological or biological activity?

Methodological Answer:

  • In Vitro Assays : Test enzyme inhibition (e.g., cytochrome P450) using fluorometric assays. Monitor competitive binding via SPR (surface plasmon resonance).
  • Metabolic Profiling : Co-incubate with liver microsomes to identify metabolites (e.g., nitro-reduction products). LC-MS/MS tracks metabolic pathways .
  • Toxicity Screening : Use zebrafish embryos or HEK293 cell lines for acute toxicity (LD50_{50}) and apoptosis markers (caspase-3 activation).

Note : Co-administration with ethanol (as in butane-1,4-diol studies) requires caution due to potential enzyme competition (alcohol dehydrogenase) .

Basic: What are the solubility properties of this compound, and how do they affect reaction design?

Methodological Answer:
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO). For reactions requiring aqueous conditions, use co-solvents (e.g., THF:water 1:1) or surfactants. Solubility data for analogs suggest logP ≈ 2.5–3.0, indicating moderate lipophilicity .

Advanced: How can researchers optimize reaction yields when scaling up synthesis?

Methodological Answer:

  • Kinetic Studies : Use in situ FTIR to monitor nitro-group substitution rates.
  • Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., dimerization) by maintaining precise temperature and residence time.
  • DoE (Design of Experiments) : Apply factorial designs to optimize molar ratios (e.g., aryl halide:diol) and catalyst loading. A study on polyurethane synthesis achieved 85% yield using similar methods .

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